Fmoc-Ala(2-Bim)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-3-(1H-benzimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(13-23-26-20-11-5-6-12-21(20)27-23)28-25(31)32-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,22H,13-14H2,(H,26,27)(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
KHIYPDVXJLFDAQ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC5=CC=CC=C5N4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5N4)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Alanine Derivatives with Benzimidazole Functionality
Convergent Synthetic Strategies for Fmoc-Ala(2-Bim)-OH
A convergent approach is often favored for the synthesis of this compound. google.com This strategy involves the separate synthesis of key fragments which are then combined. In this case, the primary goal is to first prepare the benzimidazole-functionalized alanine (B10760859) precursor. This unnatural amino acid is then protected with the Fmoc group in a subsequent step. This method allows for better control over the synthesis and purification of intermediates, which is crucial for obtaining the final product with high purity. google.com The synthesis can be performed using solution-phase methods, which are adaptable to solid-phase techniques for peptide synthesis. nih.govresearchgate.net
The core of the convergent strategy lies in the solution-phase synthesis of the benzimidazole-functionalized alanine. researchgate.net This process is centered on creating the benzimidazole (B57391) ring system directly onto a functionalized alanine framework. The choice of reaction conditions and starting materials is critical to ensure good yields and to maintain the chiral integrity of the parent amino acid.
The construction of the benzimidazole ring is a cornerstone of organic and medicinal chemistry. rsc.org This bicyclic aromatic heterocycle is typically formed by reacting an ortho-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). thieme-connect.comnih.gov These fundamental reactions are adapted to build the benzimidazole moiety onto an alanine side chain.
Solution-Phase Synthesis of Benzimidazole-Functionalized Alanine Precursors
Formation of the Benzimidazole Ring System on Alanine Side Chain Scaffolds
Condensation Reactions with Ortho-Phenylenediamines and Carboxylic Acid Derivatives
One of the most traditional and widely used methods for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde. rsc.orgthieme-connect.comresearchgate.net This reaction can be adapted to create benzimidazole-alanine derivatives. A common approach involves the condensation of ortho-phenylenediamine with an alanine derivative that possesses a side-chain carboxylic acid or aldehyde function. For instance, N-protected aspartic acid can serve as a precursor.
Research has demonstrated the direct condensation of amino acids with ortho-phenylenediamines, often under solvent-free melting conditions or with acid catalysis, to produce 2-substituted benzimidazoles. asianpubs.orgresearchgate.net These reactions can proceed in high yields, but careful control of conditions is necessary to avoid side reactions like deamination. asianpubs.orgresearchgate.net Various catalysts and reaction conditions have been explored to optimize this transformation, as detailed in the table below.
| Catalyst / Reagent | Solvent | Temperature | Yield | Reference |
| None (solvent-free melt) | None | Varies | 58-86% | asianpubs.orgresearchgate.net |
| p-Toluenesulfonic acid | None (grinding) | Room Temp | High | rsc.org |
| TiCl₃OTf | Ethanol | Room Temp | Excellent | rsc.org |
| Ce(NO₃)₃·6H₂O / Air | DMF | 80 °C | Good-Excellent | colab.ws |
| [PVP-SO₃H]HSO₄ | Ethanol or None | RT or 80 °C | Excellent | rsc.org |
| Al₂O₃/CuI/PANI | Varies | Mild | Excellent | rsc.org |
Oxidative Cyclization Approaches
An alternative and powerful strategy for forming the benzimidazole ring is through oxidative cyclization. mdpi.com This method often involves the condensation of an ortho-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is subsequently oxidized to the aromatic benzimidazole. colab.ws Atmospheric air can serve as a green oxidant, often in the presence of a promoter like cerium(III) nitrate. colab.ws
Another variation of this approach is the oxidative coupling of primary amines. This can involve the in-situ formation of an aldehyde from a primary amine like benzylamine, which then condenses with the diamine. colab.ws Various metal-free and metal-catalyzed systems have been developed to facilitate this transformation, offering mild and environmentally benign conditions. colab.wsmdpi.com
| Oxidant / Catalyst | Substrates | Key Features | Reference |
| Phenyliodonium diacetate (PIDA) | Benzylamine, o-phenylenediamine | Metal-free, one-pot | colab.ws |
| Oxone | 2-(cycloamino)anilines | Metal-free, catalytic HI option | mdpi.com |
| Air / Ce(NO₃)₃·6H₂O | Aldehydes, o-phenylenediamine | Eco-friendly, avoids toxic metals | colab.ws |
| VOSO₄ | Aldehydes, o-phenylenediamine | Recyclable catalyst, high yields | rsc.org |
| Pd(OAc)₂ / O₂ | Varies | Palladium-catalyzed | rsc.org |
A paramount challenge in the synthesis of non-natural amino acids is the control of stereochemistry. Since the biological activity of peptides is highly dependent on the specific stereoisomeric form of their constituent amino acids, maintaining the chirality of the starting L-alanine throughout the synthesis is crucial. researchgate.net Undesired epimerization at the α-carbon can lead to a mixture of diastereomers that are often difficult to separate and result in a loss of the desired biologically active product. highfine.com Therefore, synthetic routes must be designed to be highly stereoselective or to incorporate steps for the separation or correction of stereoisomers.
Stereochemical Control and Diastereoselectivity in Synthesis
Chiral Auxiliary-Mediated Approaches
To enforce stereochemical control during synthesis, chiral auxiliaries are frequently employed. tcichemicals.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. researchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.
In the context of synthesizing β-functionalized α-amino acids, chiral auxiliaries can be attached to the alanine precursor. This approach is particularly useful in reactions like alkylations or additions to the side chain, where a new stereocenter might be formed or an existing one could be epimerized. For example, chiral oxazolidinones (Evans auxiliaries) or chiral sultams can be used to direct alkylations with high diastereoselectivity. rsc.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also proven effective for the stereoselective synthesis of β-branched α-amino acids. organic-chemistry.orgnih.gov The use of such auxiliaries ensures that the desired stereoisomer of the benzimidazole-functionalized alanine precursor is obtained with high optical purity. scispace.comrsc.orgnih.gov
| Chiral Auxiliary Type | Application | Key Feature | Reference |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of α-amino acids | Used with Ni(II) complex for isomerization | tcichemicals.com |
| Chiral N,N'-dioxide/Sc(III) | Asymmetric ring-opening/cyclization | Creates chiral side chains on benzimidazoles | colab.ws |
| Chiral Quaternary Ammonium Bromide | Phase-transfer-catalyzed alkylation | High enantio- and diastereoselectivity | organic-chemistry.orgnih.gov |
| Chiral N-sulfinyl imine | Stereoselective C-radical addition | Photoredox catalysis for unnatural amino acids | rsc.orgnih.gov |
| Brucine | Resolution of racemic acids | Used to separate enantiomers of precursors | researchgate.net |
Upon successful, stereocontrolled synthesis of the Ala(2-Bim)-OH precursor, the final step is the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions, yielding the final this compound building block ready for use in solid-phase peptide synthesis. tcichemicals.comembrapa.bracs.org
Enantioselective Synthesis Techniques
Achieving the correct stereochemistry at the α-carbon of the alanine residue is paramount. Enantioselective synthesis of Fmoc-alanine derivatives bearing a benzimidazole group often employs chiral auxiliaries or catalysts to direct the formation of the desired enantiomer. One established method involves the diastereoselective alkylation of a glycine (B1666218) equivalent. For instance, a chiral glycine enolate equivalent can be alkylated to introduce the benzimidazole-containing side chain with high stereocontrol. researchgate.net Another approach utilizes phase-transfer catalysis for the alkylation of an alanine Schiff base ester. researchgate.net More recent advancements include the use of Lewis acid-promoted diastereoselective Petasis reactions involving vinylboronic acids, (R)-N-tert-butanesulfinamide, and glyoxylic acid to yield β,γ-unsaturated α-amino acids which can be further elaborated. beilstein-journals.org
Protecting Group Strategies for the Benzimidazole Moiety and Alanine Backbone
The synthesis of this compound necessitates a careful selection of protecting groups for the reactive functionalities on both the benzimidazole ring and the alanine backbone to ensure chemoselectivity during synthetic transformations.
Alanine Backbone: The α-amino group of alanine is typically protected with the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org This base-labile protecting group is stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin in solid-phase synthesis. The carboxylic acid is usually protected as an ester, such as a methyl or benzyl (B1604629) ester, during solution-phase synthesis, which can be removed by hydrolysis or hydrogenolysis, respectively. wikipedia.org
| Functional Group | Protecting Group | Deprotection Condition | Reference |
| α-Amino (Alanine) | Fmoc | Base (e.g., Piperidine) | wikipedia.org |
| Carboxyl (Alanine) | Methyl/Benzyl Ester | Hydrolysis/Hydrogenolysis | wikipedia.org |
| Benzimidazole NH | (Varies) | Orthogonal to Fmoc | nih.govsigmaaldrich.com |
Solid-Phase Synthesis (SPS) Approaches to Incorporate Benzimidazole Units
Solid-phase synthesis (SPS) offers a powerful platform for the incorporation of non-canonical amino acids like this compound into peptide chains. nih.gov This methodology simplifies purification by anchoring the growing peptide to an insoluble resin support.
Coupling of Fmoc-Alanine to Resin-Bound Benzimidazole Scaffolds
One strategy involves the pre-synthesis of a benzimidazole scaffold which is then attached to a solid support. Subsequently, Fmoc-alanine can be coupled to this resin-bound benzimidazole. researchgate.net This approach allows for the construction of the benzimidazole unit in solution phase, where a wider range of reaction conditions can be employed. The key challenge in this method is the potentially low nucleophilicity of the amine on the resin-bound benzimidazole, which may necessitate highly activated Fmoc-amino acids for efficient coupling. mdpi.com
On-Resin Construction of the Benzimidazole Ring System from Precursors
An alternative and often more efficient approach is the construction of the benzimidazole ring directly on the solid support. nih.govnih.gov This can be achieved by starting with a resin-bound ortho-phenylenediamine derivative. The diamine can then be reacted with an appropriate aldehyde or carboxylic acid derivative to form the benzimidazole ring. For instance, a resin-bound 3-nitro-4-aminophenylalanine can be reduced on-resin to the corresponding diamine, followed by condensation to form the benzimidazole. nih.gov This method avoids the need for protecting the benzimidazole moiety during the initial peptide chain elongation. nih.gov
Optimization of Coupling Conditions for Hindered Non-Canonical Amino Acids
The incorporation of sterically hindered non-canonical amino acids like this compound into a growing peptide chain on a solid support can be challenging and often requires optimization of the coupling conditions to achieve high yields and avoid side reactions. acs.orgsigmaaldrich.com
The choice of coupling reagent is critical for activating the carboxylic acid of the incoming Fmoc-amino acid and facilitating amide bond formation. Several classes of reagents are commonly used in SPPS.
Phosphonium-based reagents , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly efficient and lead to rapid coupling reactions. peptide.combachem.com PyBOP is often used for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com
Aminium/Uronium-based reagents , like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely employed for their high reactivity. nih.gov However, excess HBTU can lead to the undesirable formation of a guanidinyl moiety on the N-terminus of the peptide. peptide.com
Carbodiimides , such as N,N'-Diisopropylcarbodiimide (DIC), are cost-effective coupling reagents. wikipedia.org However, they can cause racemization of the amino acid, especially when used alone. peptide.com To suppress this side reaction, additives are crucial.
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with coupling reagents. acs.orgpeptide.com These additives form active esters with the carboxylic acid, which then react with the amine to form the peptide bond with reduced risk of racemization. sigmaaldrich.com The choice between HOBt and HOAt can be significant, with HOAt-based reagents often being more efficient for challenging couplings. sigmaaldrich.com The use of a base, such as N,N-Diisopropylethylamine (DIPEA), is also required to facilitate the coupling reaction. wikipedia.orgpeptide.com
| Coupling Reagent | Class | Key Features | Common Additives/Base | Reference |
| PyBOP | Phosphonium (B103445) | High efficiency, rapid coupling | DIPEA, HOBt (optional) | peptide.compeptide.com |
| HBTU | Aminium/Uronium | High reactivity | DIPEA, HOBt (optional) | nih.govpeptide.com |
| DIC | Carbodiimide | Cost-effective | HOBt, HOAt, DIPEA | peptide.comwikipedia.org |
Mitigation of Racemization During Coupling Reactions
A primary challenge in the synthesis of peptides and complex amino acid derivatives like this compound is the suppression of racemization at the α-carbon during the activation and coupling of the carboxylic acid. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can easily enolize. chempep.com The inherent structure of the amino acid, the choice of coupling reagents, additives, base, and reaction conditions all significantly influence the degree of chiral integrity maintained during the reaction. rsc.org
The use of Nα-Fmoc protecting groups is a foundational strategy to suppress racemization during the coupling step. nih.gov However, for amino acids that are particularly prone to racemization, such as histidine which also contains an imidazole (B134444) ring, additional measures are critical. chempep.comnih.gov The benzimidazole moiety in this compound, while not identical to the imidazole in histidine, presents a similar heterocyclic environment that can influence racemization potential.
Modern strategies to mitigate racemization focus heavily on the combination of coupling reagents and additives. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators, their use without additives can lead to significant racemization. bachem.comjpt.com The introduction of additives that form active esters less prone to racemization than the oxazolone (B7731731) intermediate is a standard practice. uni-kiel.de
Key additives include 1-hydroxybenzotriazole (HOBt) and its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt). chempep.comcreative-peptides.com HOAt has been shown to accelerate acylation and reduce racemization. chempep.com Onium-based coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are highly efficient and, when used with additives, offer low racemization risk. jpt.comglobalresearchonline.net For instance, the combination of HATU with HOBt or HOAt has been effective in minimizing racemization to below 0.5% for problematic residues like L-arginine and L-serine in solid-phase peptide synthesis. researchgate.net
The choice of base is also crucial. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but even these can promote racemization under certain conditions, particularly with sensitive residues like cysteine. chempep.comresearchgate.net The use of collidine has been recommended as a substitute for DIPEA in such cases. chempep.comresearchgate.net Furthermore, controlling reaction parameters such as temperature is vital; lower temperatures generally reduce the rate of racemization. researchgate.net Microwave-assisted synthesis, while efficient, can increase the risk of racemization if not properly controlled, and lowering the coupling temperature is a common strategy to limit this side reaction. researchgate.net
Table 1: Comparison of Coupling Reagent and Additive Systems for Racemization Suppression
| Coupling Reagent | Additive | Base | Key Characteristics & Findings | Citations |
|---|---|---|---|---|
| DIC | HOBt | DIPEA | Standard, cost-effective method. HOBt forms active esters that are less prone to racemization. | chempep.combachem.com |
| DIC | HOAt | DIPEA | HOAt is more effective than HOBt in accelerating coupling and suppressing racemization. | chempep.com |
| HBTU | HOBt | DIPEA | Efficient coupling with reduced racemization. HBTU is a common aminium salt reagent. | creative-peptides.com |
| HATU | HOAt | Collidine/TMP | Highly efficient for difficult couplings. Minimizes racemization for sensitive amino acids like Cys and His. | chempep.comresearchgate.netresearchgate.net |
| PyBOP | HOBt/HOAt | DIPEA | Phosphonium salt reagent with effective coupling properties and low racemization risk. Avoids formation of toxic HMPA. | bachem.comjpt.comglobalresearchonline.net |
Advanced Purification and Isolation Techniques for Synthetic this compound
Following the synthesis of this compound, rigorous purification is necessary to isolate the target compound from unreacted starting materials, reagents, and side-products. The standard and most effective method for purifying Fmoc-protected amino acids and peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). ajpamc.combachem.com
The purification strategy for this compound leverages the hydrophobic nature of both the fluorenylmethoxycarbonyl (Fmoc) group and the benzimidazole (Bim) moiety. In RP-HPLC, a non-polar stationary phase, typically silica (B1680970) derivatized with C18 alkyl chains, is used. bachem.com The separation is achieved by eluting the sample with a gradient of a polar mobile phase, which usually consists of water and an organic modifier like acetonitrile. bachem.comnih.gov
A typical purification process begins with the crude product dissolved in a suitable solvent and loaded onto the HPLC column. A gradient elution is then applied, starting with a high concentration of the aqueous component and gradually increasing the concentration of the organic solvent. bachem.com Polar impurities are washed out first, while the more hydrophobic compounds, including the desired this compound, are retained longer on the column. The strong UV absorbance of the Fmoc group allows for sensitive detection, typically monitored at wavelengths between 210-220 nm or near the Fmoc group's absorbance maxima around 254 nm and 301 nm. bachem.com
To ensure sharp peaks and reproducible retention times, an acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA), is added to both the aqueous and organic components of the mobile phase. bachem.comrsc.org The TFA protonates the carboxylic acid function of the amino acid, suppressing its ionization and leading to better interaction with the non-polar stationary phase.
Fractions are collected as the target compound elutes from the column. These fractions are then analyzed for purity using analytical HPLC. rsc.org Those fractions meeting the required purity specifications are pooled together. The final step in the isolation process is the removal of the HPLC solvents, which is typically accomplished by lyophilization (freeze-drying). bachem.com This process sublimes the frozen solvent under vacuum, yielding the purified this compound as a stable, fluffy white powder. bachem.com The identity and purity of the final product are then confirmed using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Integration of Fmoc Ala 2 Bim Oh into Peptidic and Peptidomimetic Architectures
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala(2-Bim)-OH
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. hongtide.com Its cyclical nature, involving the sequential addition of protected amino acids to a growing chain anchored on an insoluble resin support, is ideally suited for incorporating unique residues like this compound at specific positions. beilstein-journals.org
The incorporation of this compound into a linear peptide sequence follows the standard Fmoc/tBu SPPS protocol. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Following this, the this compound is activated and coupled to the newly freed amine.
The activation of the carboxylic acid of this compound is critical for efficient peptide bond formation. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. creative-peptides.com Due to the steric bulk of the benzimidazole (B57391) side chain, potent activating agents are often preferred to ensure high coupling efficiency.
Table 1: Common Coupling Reagents for SPPS
| Reagent Name | Full Name | Activator Type | Typical Conditions & Notes |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Uronium/Aminium Salt | Standard, efficient reagent. Used with a tertiary base like DIPEA. peptidescientific.com |
| HATU | 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Highly efficient, especially for sterically hindered couplings. peptidescientific.com Recommended for bulky residues like Ala(2-Bim). |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole (B26582) | Carbodiimide + Additive | A classic, cost-effective method that forms a reactive HOBt ester, minimizing racemization. bachem.compeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) Salt | Strong coupling reagent known for high efficiency, though byproducts can be hazardous. peptide.com |
This table is generated based on data from various sources. peptidescientific.combachem.compeptide.com
The fundamental principle of SPPS ensures the site-specific incorporation of amino acids. hongtide.com The peptide is assembled in a defined sequence by adding one amino acid at a time from the C-terminus to the N-terminus. To incorporate this compound at a specific position (e.g., position 'i'), the pre-synthesized building block is introduced during the 'i-th' coupling cycle of the synthesis protocol. This stepwise approach provides precise control over the final peptide sequence, which is a major advantage of SPPS for creating complex peptidomimetics. beilstein-journals.org
The introduction of a bulky, heterocyclic side chain like benzimidazole presents specific challenges compared to the synthesis with standard proteinogenic amino acids.
A primary concern when using non-canonical amino acids is the stability of the side chain to the repeated chemical treatments throughout the synthesis.
Fmoc Deprotection: The standard condition for Fmoc group removal is treatment with a 20-40% solution of piperidine in DMF. peptide.com The benzimidazole ring is a stable aromatic heterocycle and is generally inert to these mild basic conditions, ensuring the integrity of the side chain throughout the peptide elongation process.
Cleavage and Final Deprotection: The final step in SPPS involves cleaving the completed peptide from the resin support and simultaneously removing all acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.com During this process, reactive carbocations are generated from the protecting groups and the resin linker, which can cause unwanted side reactions. To prevent this, nucleophilic "scavengers" are added to the TFA to form a cleavage cocktail. The benzimidazole moiety is stable to strong TFA treatment. The selection of an appropriate cocktail is crucial for obtaining a high-purity final product. sigmaaldrich.com
Table 2: Representative TFA-Based Cleavage Cocktails
| Reagent Cocktail | Composition | Scavengers | Primary Use/Notes |
|---|---|---|---|
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Triisopropylsilane (TIS), Water | General-purpose cocktail for peptides without highly sensitive residues like Cys, Met, or Trp. sigmaaldrich.com |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | A "universal" and robust cocktail for complex peptides, including those with multiple Arg, Trp, or Cys residues. |
| Reagent R | TFA / Thioanisole / EDT / Anisole | Thioanisole, EDT, Anisole | Particularly effective for peptides containing Arg(Pbf/Pmc) residues. peptide.com |
This table is generated based on data from various sources. sigmaaldrich.compeptide.com
The primary challenge associated with incorporating this compound is the potential for reduced coupling efficiency due to steric hindrance. The large benzimidazole side chain can physically obstruct the reactive N-terminus of the growing peptide chain, making it difficult for the incoming activated amino acid to approach and form a peptide bond. nih.gov This can result in incomplete reactions, leading to deletion sequences (peptides missing an amino acid) in the crude product.
Several strategies can be employed to overcome this challenge:
Use of Potent Coupling Reagents: Utilizing highly reactive coupling reagents such as HATU can accelerate the reaction rate and overcome the energy barrier imposed by steric hindrance. peptidescientific.com
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours instead of the standard 1 hour) can help drive the reaction to completion.
Double Coupling: After the initial coupling reaction, the resin can be washed and subjected to a second, fresh aliquot of the activated amino acid and coupling reagents to ensure any unreacted sites are addressed.
Reaction Monitoring: The completion of the coupling reaction should be carefully monitored using a qualitative method like the Kaiser test, which detects free primary amines on the resin. A negative test indicates a complete reaction.
Challenges and Solutions in SPPS of Benzimidazole-Containing Peptides
Solution-Phase Synthesis of Peptides Incorporating this compound
While less common for routine peptide synthesis, solution-phase (or liquid-phase) synthesis remains a valuable technique, particularly for large-scale production or for convergent synthesis strategies where protected peptide fragments are coupled together. americanpeptidesociety.orgunibo.it
In this approach, this compound can be incorporated into a di- or tri-peptide fragment. Each reaction step, including coupling and deprotection, is followed by the isolation and purification of the intermediate product. americanpeptidesociety.org The same types of coupling reagents used in SPPS (e.g., DIC, HBTU) are employed to form the peptide bonds in solution. The resulting purified fragment containing the Ala(2-Bim) residue can then be coupled to another peptide fragment to assemble a larger, more complex molecule. This method avoids the challenges of aggregation that can occur on a solid support during the synthesis of long sequences but is significantly more labor-intensive due to the need for intermediate purification steps.
Design and Synthesis of Peptidomimetics Featuring the Benzimidazole-Alanine Motif
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. When incorporated into an alanine (B10760859) side chain, it introduces a rigid, planar, and aromatic element that can significantly influence the conformational preferences and biological activity of the resulting peptidomimetic.
Macrocyclization Strategies in Conjunction with this compound
Macrocyclization is a widely employed technique to constrain the conformation of peptides and peptidomimetics, often leading to enhanced stability, binding affinity, and cell permeability. The incorporation of this compound into macrocyclic scaffolds can be achieved through various strategies, leveraging both the peptide backbone and the benzimidazole side chain.
One common approach involves the formation of a lactam bridge between the N-terminus and C-terminus of a linear peptide precursor containing this compound. Other strategies might involve ring-closing metathesis (RCM) or click chemistry to form the cyclic structure. The benzimidazole moiety itself can also participate in cyclization, for instance, through reactions involving the nitrogen atoms of the imidazole (B134444) ring.
Table 1: Overview of Potential Macrocyclization Strategies Involving this compound
| Strategy | Description | Key Reagents/Conditions | Potential Advantages |
| Head-to-Tail Lactamization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide. | Coupling reagents (e.g., HBTU, HATU), high dilution. | Mimics natural cyclic peptides, well-established methodology. |
| Side-Chain to Side-Chain Cyclization | Cyclization involving reactive groups on the side chains of two different amino acid residues within the peptide. | Orthogonal protecting groups, specific coupling chemistries. | Allows for diverse ring sizes and topologies. |
| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two terminal alkene-containing side chains. | Grubbs' or Hoveyda-Grubbs' catalysts. | Creates stable, conformationally restricted cyclic structures. |
| Azide-Alkyne "Click" Cycloaddition | Formation of a triazole ring from an azide (B81097) and an alkyne functionality incorporated into the peptide. | Copper(I) catalysts or strain-promoted cycloaddition. | High efficiency and orthogonality. |
Scaffold Design for Conformational Control and Stability
The benzimidazole-alanine motif serves as a valuable building block for designing peptidomimetic scaffolds with enhanced conformational control and proteolytic stability. The rigid and planar nature of the benzimidazole ring can be exploited to induce specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
Furthermore, the introduction of the non-natural benzimidazole moiety can significantly enhance the stability of peptidomimetics towards enzymatic degradation. Proteases often exhibit high specificity for natural amino acid sequences, and the presence of the bulky and aromatic benzimidazole group can hinder recognition and cleavage.
Table 2: Examples of Scaffold Design Principles Utilizing Benzimidazole-Containing Amino Acids
| Design Principle | Description | Expected Outcome |
| β-Turn Induction | The benzimidazole side chain can act as a template to promote the formation of a β-turn, a common secondary structure motif. | Enhanced conformational rigidity, presentation of key side chains for interaction. |
| Helical Nucleation | Strategic placement of the benzimidazole moiety can help to initiate and stabilize α-helical or 310-helical conformations. | Improved target recognition for helix-mediated interactions. |
| Steric Shielding | The bulky benzimidazole group can protect adjacent peptide bonds from proteolytic cleavage. | Increased in vivo half-life and bioavailability. |
| Aromatic Stacking Interactions | The benzimidazole ring can participate in π-π stacking interactions with aromatic residues in the target protein, contributing to binding affinity. | Enhanced binding affinity and specificity. |
While specific examples detailing the conformational analysis of peptidomimetics containing this compound are not extensively documented, the known principles of peptidomimetic design strongly suggest its utility in creating structurally well-defined and stable molecules. Further research, including NMR spectroscopy and computational modeling, would be necessary to fully elucidate the conformational effects of incorporating this unique amino acid into various peptide scaffolds.
Academic Applications in Molecular Probing and Structural Biology
Utilizing Fmoc-Ala(2-Bim)-OH as a Conformational Constraint in Peptide Scaffolds
The introduction of unnatural amino acids with bulky, rigid side chains is a well-established strategy for restricting the conformational flexibility of peptides. mdpi.com Peptides are often too flexible in their natural state, which carries an entropic penalty upon binding to a target and makes them susceptible to degradation. mdpi.comdovepress.comexplorationpub.com By incorporating a rigidifying element like the benzimidazolyl group of this compound, peptides can be pre-organized into a bioactive conformation, potentially leading to enhanced binding affinity and stability. nih.govnih.gov
The covalent incorporation of a bulky and planar group like benzimidazole (B57391) into a peptide backbone profoundly influences its secondary structure. The substitution at the β-carbon of alanine (B10760859) severely restricts the rotational freedom around the peptide backbone's dihedral angles (phi and psi). This steric hindrance limits the available conformational space, guiding the peptide to adopt more defined secondary structures, such as β-turns or helices. researchgate.net
The use of fused heterocyclic systems, like the benzo mdpi.comiris-biotech.deimidazo[1,2-a]pyrazin-4(1H)-one scaffold which contains a benzimidazole core, has been specifically designed to serve as a conformational constraint for the peptide backbone. sci-hub.se This principle applies directly to peptides containing Ala(2-Bim), where the benzimidazole side chain can stabilize specific folds through intramolecular interactions. This stabilization is crucial for mimicking the structure of natural peptides and proteins, which often rely on well-defined secondary structures for their biological function. scirp.org Studies on β-peptides, which also feature a modified backbone, have shown they can form stable secondary structures like helices and sheets, highlighting the general utility of backbone modification for conformational control. scirp.org
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. explorationpub.com However, targeting PPIs is challenging due to their large and often featureless interaction surfaces. dovepress.com A key strategy in this field is the development of peptidomimetics that replicate the secondary structure of a key binding motif, such as an α-helix, from one of the interacting partners. dovepress.comexplorationpub.com
The rational design of these mimics often begins with identifying "hotspot" residues that are critical for the binding interaction, frequently through experimental methods like alanine scanning. nih.govnih.gov Once these key residues are known, a synthetic peptide is designed to present them in the correct spatial orientation. This compound serves as a critical building block in this process. Its ability to enforce a specific conformation helps to construct a stable scaffold that mimics the bioactive shape of the natural peptide. sci-hub.senih.gov The benzimidazole moiety itself is a privileged structure found in compounds that inhibit various enzymes and receptors, suggesting its inherent suitability for creating bioactive molecules designed to disrupt PPIs. sci-hub.se
Understanding the specifics of how a ligand binds to its protein target is essential for drug design. This compound provides a dual-purpose tool for this application. Structurally, its rigid nature can be used to probe the steric tolerance of a binding pocket. By systematically replacing natural amino acids with Ala(2-Bim), researchers can map the physical constraints of the active site.
Functionally, the benzimidazole group can participate in and report on binding events. As a fluorescent moiety, its signal changes upon entering the different microenvironment of a protein's binding pocket, providing a direct readout of the interaction. researchgate.netchristuniversity.inrsc.org Furthermore, the benzimidazole ring, with its nitrogen atoms, can form specific hydrogen bonds with the target protein, while the aromatic system can engage in π-stacking interactions. sci-hub.sersc.org Analyzing how these interactions affect binding affinity and the spectroscopic signal provides high-resolution data on the nature of the protein-ligand interface.
This compound as a Spectroscopic Probe in Biochemical Systems
The benzimidazole chromophore possesses intrinsic fluorescence, a property that makes it a powerful tool for biochemical and biophysical studies. christuniversity.innih.gov Unlike external fluorescent labels that are chemically attached to a peptide post-synthesis, Ala(2-Bim) can be incorporated as an integral part of the peptide sequence during solid-phase peptide synthesis (SPPS). sci-hub.seacs.org This ensures the probe is located at a precise position without the structural ambiguity or potential interference of a flexible linker.
The photophysical properties of benzimidazole derivatives are highly sensitive to their local environment. researchgate.netchristuniversity.in Factors such as solvent polarity, pH, and the proximity of quenching or enhancing groups can significantly alter the fluorescence emission wavelength, intensity, and quantum yield. mdpi.comchristuniversity.inmdpi.com When Ala(2-Bim) is incorporated into a peptide, its fluorescence acts as a sensitive reporter of the peptide's conformational state and its interactions with its surroundings.
For example, the folding of a peptide into a more compact structure can bring the benzimidazole moiety into a different, more hydrophobic microenvironment, leading to a blue shift in its emission spectrum and an increase in fluorescence intensity. christuniversity.inrsc.org This phenomenon allows researchers to monitor protein folding, binding events, and other dynamic processes in real-time. The table below summarizes typical photophysical properties for benzimidazole-based probes, illustrating their utility.
| Probe Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Feature / Application | Reference |
|---|---|---|---|---|
| 2-(p-tolyl)-1H-benzo[d]imidazole | ~303 | ~350 | Fluorescence turn-on upon reaction with cysteine. | nih.gov |
| Thienylbenzoxazolyl-alanine | 358 | 438 | Acts as a chemosensor for metal cations like Cu²⁺. | researchgate.net |
| 2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI) | 337 | 399 | Reacts with boronic acid, emitting strong fluorescence. | mdpi.com |
| Anthracene-benzimidazole conjugate (ABIA) | 372 | 455-475 | Turn-on sensor for biothiols with a large Stokes shift. | mdpi.comnih.gov |
| Benzimidazole-BODIPY derivative | 515 | 588 | High quantum yield probe for colorimetric anion sensing. | mdpi.com |
Table 1: Representative Spectroscopic Properties of Benzimidazole-Based Fluorescent Probes. This table summarizes the excitation and emission maxima for several classes of probes containing the benzimidazole core, demonstrating their tunability and application in detecting various analytes.
The ability to synthesize peptides with this compound using standard SPPS protocols is a significant advantage. rsc.org It allows for the creation of peptides where the fluorescent probe is placed at any desired position within the sequence. This site-specificity is critical for sophisticated biophysical experiments.
For instance, by placing the Ala(2-Bim) probe at a specific site, its interaction with a particular region of a target protein can be studied without ambiguity. rsc.org In Förster Resonance Energy Transfer (FRET) experiments, Ala(2-Bim) can serve as a donor or acceptor fluorophore to measure intramolecular or intermolecular distances, providing quantitative data on peptide conformation or the geometry of a protein-peptide complex. Creating a library of peptides where the position of the Ala(2-Bim) residue is systematically moved (a "Bim scan") can effectively map the binding interface of a protein-protein interaction, revealing which parts of the peptide experience the greatest environmental change upon binding. nih.govnih.gov This detailed structural and dynamic information is invaluable for the rational design of therapeutics and biological probes. explorationpub.com
Role in Investigating Enzyme Mechanisms and Inhibitor Design
The unique structural features of the benzimidazole group make it a valuable component for designing peptides that can interact with enzyme active sites. The Fmoc-protected form, this compound, is the key reagent that enables the incorporation of this functionality into a peptide chain using standard synthesis protocols. Once the peptide is synthesized, the Fmoc group is removed, leaving the Ala(2-Bim) residue as an integral part of the final molecule, which is then used in biochemical and structural studies.
The benzimidazole core is a well-established pharmacophore in drug discovery, known for its ability to participate in various non-covalent interactions that are crucial for binding to enzyme targets. By incorporating Ala(2-Bim) into a peptide sequence, researchers can craft inhibitors that leverage the inherent properties of the benzimidazole ring system.
The rationale for using the benzimidazole moiety in inhibitor design includes:
Aromatic and Hydrophobic Interactions: The fused aromatic ring system of benzimidazole can engage in π-π stacking and hydrophobic interactions with aromatic and nonpolar amino acid residues within an enzyme's binding pocket. mdpi.com
Hydrogen Bonding: The benzimidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom), allowing it to form specific hydrogen bonds that can anchor the inhibitor to the enzyme's active site. mdpi.com
Rigidity and Planarity: The rigid, planar structure of the benzimidazole group can help to conformationally constrain the peptide backbone, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity. nih.gov
Research on other benzimidazole derivatives has demonstrated their effectiveness as inhibitors for various enzymes. These studies provide a strong basis for the design of novel peptidic inhibitors using this compound. For instance, benzimidazole-based compounds have been successfully developed as inhibitors for enzymes such as α-glucosidase and dipeptidyl peptidase III (DPP III). researchgate.netfrontiersin.org In these cases, the benzimidazole scaffold is a key component responsible for the molecule's inhibitory activity. The incorporation of amino acid-like structures into these inhibitors has been shown to significantly influence their potency. researchgate.net
Below is an illustrative table of inhibitory activities for non-peptidic benzimidazole derivatives, showcasing the potential that peptides containing Ala(2-Bim) could be designed to achieve.
Table 1: Examples of IC₅₀ Values for Benzimidazole-Based Enzyme Inhibitors This table presents data for related benzimidazole compounds to illustrate the inhibitory potential of the scaffold.
| Compound Class | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Benzimidazole derivative 4d | Yeast α-glucosidase | 9.1 | nih.govresearchgate.net |
| Benzimidazole derivative 4d | Rat Intestinal α-glucosidase | 36.7 | nih.govresearchgate.net |
| Amidino-substituted benzimidazole b13 | Human DPP III | 1.03 | frontiersin.org |
| Amidino-substituted benzimidazole a2 | Human DPP III | 8.44 | frontiersin.org |
Incorporating a non-canonical amino acid like Ala(2-Bim) into a peptide provides a powerful tool for probing the structure and function of an enzyme's active site. The unique side chain acts as a structural and functional probe, allowing researchers to explore binding interactions and their effects on catalysis.
When a peptide containing Ala(2-Bim) binds to an enzyme, the benzimidazole moiety can interact with specific residues in the active site. By systematically replacing canonical amino acids with Ala(2-Bim), scientists can map the topology of a binding pocket and identify key interaction points. The specific nature of the benzimidazole group—its size, shape, and electronic properties—provides a unique probe that differs from natural amino acids. mdpi.com
Studies of the binding interactions can reveal:
The role of aromatic and hydrogen-bonding interactions: Comparing the binding affinity of the Ala(2-Bim)-containing peptide with that of a peptide containing a simple aliphatic residue (like alanine) can quantify the contribution of the benzimidazole group to the binding energy.
Conformational changes upon binding: The introduction of the bulky and rigid Ala(2-Bim) residue can influence the conformation of both the peptide and the enzyme. Observing these changes can provide insight into the induced-fit mechanisms of enzyme-substrate recognition.
Influence on catalytic activity: The orientation of the Ala(2-Bim) side chain within the active site can directly impact the enzyme's catalytic efficiency. mdpi.com It may block substrate access, interact with catalytic residues, or stabilize a transition state, thus modulating the enzyme's activity. Computational docking studies on other benzimidazole inhibitors have shown that interactions with key catalytic residues like aspartate and histidine are often crucial for their inhibitory mechanism. frontiersin.org
The findings from such studies are critical for understanding the fundamental principles of molecular recognition and for the rational design of more potent and selective enzyme inhibitors.
Table 2: Key Amino Acid Interactions in Enzyme Active Sites This table summarizes general interactions that could be probed using a peptide containing Ala(2-Bim).
| Interaction Type | Potential Interacting Residues in Enzyme | Significance for Binding/Catalysis |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, His, Ser, Thr | Anchors the ligand; orients substrate for catalysis. mdpi.com |
| π-π Stacking | Phe, Tyr, Trp, His | Stabilizes binding of aromatic moieties. mdpi.com |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro | Contributes to binding affinity and structural stability. mdpi.com |
| Salt Bridge | Arg, Lys, Asp, Glu | Strong electrostatic interaction that significantly enhances binding. mdpi.com |
Advanced Research Topics and Future Directions
Computational Chemistry and Molecular Modeling of Fmoc-Ala(2-Bim)-OH and its Conjugates
Computational methods are indispensable for predicting and understanding the behavior of peptides containing unnatural amino acids like Ala(2-Bim)-OH, guiding the rational design of peptidomimetics and therapeutics. nih.govnih.gov
Conformation Analysis and Conformational Landscapes
The incorporation of the rigid and bulky benzimidazolyl group significantly constrains the conformational freedom of the peptide backbone. Understanding the accessible conformational space (the Ramachandran plot) of the Ala(2-Bim)-OH residue is critical for predicting the secondary structure of resulting peptides. nih.govsigmaaldrich.com
Detailed Research Findings: Conformational analysis of amino acids with bulky side chains is often performed using quantum mechanics (QM) or molecular mechanics (MM) methods. nih.gov For this compound, computational scans of the phi (φ) and psi (ψ) dihedral angles would reveal the sterically allowed regions and low-energy conformations. It is anticipated that the benzimidazole (B57391) moiety would lead to a more restricted conformational landscape compared to natural amino acids like alanine (B10760859) or even phenylalanine. ajpamc.com The steric hindrance imposed by the Fmoc protecting group further influences the conformational preferences of the monomeric building block. rsc.org Studies on similar aromatic non-coded amino acids have shown that they can induce specific secondary structures, such as turns or helices, which is a key aspect in designing peptides that can mimic protein secondary structures to inhibit protein-protein interactions. who.intnih.gov
Table 1: Representative Computational Methods for Conformational Analysis
| Method | Description | Application to this compound |
| Quantum Mechanics (QM) | High-accuracy methods (e.g., Density Functional Theory - DFT) that solve the electronic structure of the molecule. Computationally expensive. | Used to generate a highly accurate potential energy surface for the Ala(2-Bim)-OH dihedral angles, serving as a benchmark for MM force fields. |
| Molecular Mechanics (MM) | Uses classical physics (force fields) to model molecular behavior. Faster than QM, suitable for larger systems. | Employed for extensive conformational searches and generating Ramachandran plots for Ala(2-Bim)-OH within a peptide sequence. |
| Molecular Dynamics (MD) | Simulates the time-dependent movement of atoms and molecules. nih.govbiorxiv.orgu-tokyo.ac.jp | Explores the dynamic conformational landscape of a peptide containing Ala(2-Bim)-OH in solution, revealing transitions between different states. nih.gov |
Docking and Molecular Dynamics Simulations of Peptide-Target Interactions
A primary application for peptides containing Ala(2-Bim)-OH is as inhibitors or modulators of protein-protein interactions. Molecular docking and dynamics simulations are pivotal in predicting how these peptides bind to their biological targets. ajrconline.orgwhitesscience.comwhitesscience.comnih.govukm.my
Detailed Research Findings: Docking studies involve placing the peptide conjugate into the binding site of a target protein in silico to predict the binding mode and estimate the binding affinity. ajrconline.orgwhitesscience.comwhitesscience.com The benzimidazole group of Ala(2-Bim)-OH can participate in various non-covalent interactions, including π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp), hydrogen bonding via its nitrogen atoms, and hydrophobic interactions. These interactions are critical for high-affinity binding.
Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted peptide-protein complex over time in a simulated physiological environment. ugm.ac.id MD simulations provide insights into the flexibility of the complex, the role of solvent molecules, and can be used to calculate binding free energies more accurately. For instance, simulations of benzimidazole derivatives targeting enzymes like peptide deformylase have been used to rationalize their inhibitory activity and guide the design of more potent analogs. ajrconline.orgwhitesscience.com
In Silico Prediction of Structural and Functional Modulations
Detailed Research Findings: Various web servers and software packages exist to predict peptide properties based on sequence. While many are trained on the 20 canonical amino acids, newer methods are being developed to handle unnatural amino acids. nih.govnih.govbiorxiv.org By providing the physicochemical properties of Ala(2-Bim)-OH (e.g., hydrophobicity, charge, size), these tools can estimate its impact on peptide solubility, aggregation propensity, and potential immunogenicity. nih.govbiorxiv.org For example, the introduction of a large hydrophobic moiety like benzimidazole might decrease the solubility of a peptide, a factor that must be considered during drug design. Conversely, it could enhance cell permeability or protect against enzymatic degradation. Immunoinformatics tools can also be used to predict whether peptides containing Ala(2-Bim)-OH are likely to bind to Major Histocompatibility Complex (MHC) molecules, which is a crucial first step in assessing potential immunogenicity. nih.govnih.gov
Development of Novel Analytical Techniques for Characterization of Complex this compound Products
The synthesis of this compound and its subsequent incorporation into peptides can generate complex mixtures containing impurities. Advanced analytical techniques are essential for rigorous characterization, purity assessment, and isolation of the desired product. ajpamc.comsigmaaldrich.comrsc.org
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones for the structural verification of novel amino acid derivatives. who.intnih.govacs.orgasianpubs.org
Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For this compound, 1D NMR (¹H and ¹³C) would be used to confirm the presence of all expected functional groups. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the alanine, benzimidazole, and Fmoc moieties. acs.org For peptides containing Ala(2-Bim)-OH, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons, which helps to define the peptide's three-dimensional structure in solution. ajpamc.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. who.intresearchgate.netscielo.org.mx High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the standard method. Fragmentation analysis (MS/MS or tandem MS) provides structural information by breaking the molecule into smaller pieces and analyzing their masses. The fragmentation pattern of this compound would show characteristic losses of the Fmoc group, the carboxyl group, and fragmentation of the benzimidazole ring, which helps to confirm the structure. researchgate.net
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observation | Purpose |
| ¹H NMR | Aromatic signals for Fmoc and benzimidazole groups; Aliphatic signals for Ala backbone; Specific shifts for NH and OH protons. | Structural confirmation and assignment of protons. |
| ¹³C NMR | Resonances corresponding to carbonyls, aromatic carbons, and aliphatic carbons. | Confirms the carbon skeleton of the molecule. |
| HRMS (ESI+) | A precise m/z value corresponding to the [M+H]⁺ or [M+Na]⁺ ion. | Confirms molecular formula (e.g., for C₂₅H₂₁N₃O₄). |
| MS/MS | Characteristic fragment ions corresponding to the loss of the Fmoc group (222 Da), CO₂, and cleavage of the side chain. | Structural verification and differentiation from isomers. |
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-amino acids and for purifying synthetic peptides. ajpamc.comsigmaaldrich.comperlan.com.plphenomenex.com
Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing and purifying Fmoc-protected amino acids and peptides. ajpamc.comperlan.com.pl For this compound, a C18 column would be typically used with a mobile phase consisting of a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). The high hydrophobicity of the Fmoc and benzimidazole groups would lead to a relatively long retention time. perlan.com.pl The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. High-purity starting materials are crucial, as impurities can be incorporated into the synthetic peptide, complicating purification and potentially affecting biological activity. sigmaaldrich.com
For preparative HPLC, the same principles apply but on a larger scale to isolate the pure compound from a crude synthesis mixture. ajpamc.com Furthermore, chiral chromatography is essential to determine the enantiomeric purity of this compound, ensuring that no racemization has occurred during its synthesis, which is critical for its use in producing stereochemically defined peptides. phenomenex.com
Compound Name Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-(9-fluorenylmethoxycarbonyl)-L-2-(2-benzimidazolyl)-alanine |
| Ala(2-Bim)-OH | L-2-(2-benzimidazolyl)-alanine |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Bim | Benzimidazole |
| TFA | Trifluoroacetic acid |
| Ala | Alanine |
| Phe | Phenylalanine |
| Tyr | Tyrosine |
| Trp | Tryptophan |
Exploration of this compound in Supramolecular Assembly and Material Science Applications
The structure of this compound is intrinsically suited for the construction of organized molecular systems. The planar, aromatic Fmoc group is known to drive self-assembly through π-π stacking and hydrophobic interactions, while the benzimidazole side chain offers additional sites for hydrogen bonding, metal coordination, and π-π interactions. benthamdirect.comresearchgate.netbeilstein-journals.org This combination suggests a strong propensity for forming ordered, functional supramolecular structures.
Self-Assembling Systems and Hydrogel Formation
The formation of supramolecular hydrogels—three-dimensional networks of self-assembled molecules that entrap large amounts of water—is a hallmark of many Fmoc-protected amino acids and short peptides. beilstein-journals.orgnih.gov The self-assembly process is driven by a combination of non-covalent forces, including hydrogen bonding and π-π stacking, leading to the formation of nanofibrous networks. mdpi.com
The inclusion of a benzimidazole group is also known to facilitate hydrogelation. Studies on diphenylalanine peptides N-terminally capped with benzimidazole or benzimidazolone have demonstrated their ability to form hydrogels, although the mechanical properties can be influenced by the specific structure and nitrogen substitution of the heterocyclic group. mdpi.comrsc.orgmdpi.com The benzimidazole moiety can participate in the hydrogen-bonding network crucial for stabilizing the gel fibers.
Given these precedents, this compound is a prime candidate for a low-molecular-weight hydrogelator. The synergistic effect of the Fmoc group's strong tendency for π-π stacking and the benzimidazole ring's capacity for hydrogen bonding could lead to the formation of robust, self-supporting hydrogels under specific conditions, such as a change in pH or solvent composition. rsc.org These materials hold potential for applications in areas like 3D cell culture and regenerative medicine, leveraging the biocompatibility of peptide-based scaffolds. mdpi.com
Integration into Responsive Molecular Architectures
A key feature of the benzimidazole unit is its amphoteric nature and sensitivity to environmental stimuli, particularly pH. benthamdirect.comtandfonline.com The imidazole (B134444) portion of the ring system can be protonated in acidic conditions and deprotonated at the N-H position under basic conditions, altering its charge and hydrogen-bonding capabilities. researchgate.net This property has been harnessed to create "smart" or responsive materials that change their characteristics in response to external triggers.
By incorporating this compound into peptides or polymers, it is possible to design molecular architectures that are responsive to pH. For instance, nanoparticles formulated with benzimidazole-containing polymers have been shown to release encapsulated cargo, such as doxorubicin, more rapidly in the acidic microenvironment of tumor tissues compared to the neutral pH of blood. acs.orgacs.org The protonation of the benzimidazole group in acidic conditions leads to swelling of the nanoparticle and a decrease in hydrophobic interactions, triggering drug release. acs.org
Similarly, supramolecular hydrogels constructed from benzimidazole derivatives can exhibit stimuli-responsive sol-gel transitions. benthamdirect.comresearchgate.net The gel state can be reversibly disrupted by changes in temperature or the addition of specific chemical agents like metal ions or chelators, demonstrating the tunability of these systems. sioc-journal.cnrsc.org Therefore, this compound could serve as a fundamental building block for creating sophisticated, responsive materials for applications in targeted drug delivery, sensing, and soft robotics. acs.orgresearchgate.net
| Benzimidazole System | Stimulus | Observed Response | Potential Application |
|---|---|---|---|
| Carboxylic acid functionalized benzimidazole gelator | Pb²⁺ ions, Temperature, EDTA | Formation of a metallogel (Pb-MG); reversible sol-gel transition. rsc.org | Sensing, Smart Materials |
| Pillar researchgate.netarene-benzimidazole derivative host-guest system | Temperature, Competitive Guest Molecules | Reversible sol-gel transition. sioc-journal.cn | Selective molecular recognition |
| cRGD-poly(benzimidazole methacrylate) nanoparticles | Acidic pH (e.g., pH 5.0) | Protonation of benzimidazole, swelling of nanoparticles, and burst release of encapsulated drug (doxorubicin). acs.org | Targeted cancer therapy |
| Polybenzimidazole (PBI) membranes | pH | Changes in surface charge (zeta potential) and membrane sieving properties. researchgate.net | Enhanced nanofiltration, Ion separation |
Investigating the Biosynthetic Pathways and Metabolic Fates of Benzimidazole-Containing Peptides (in non-human, non-clinical contexts)
While this compound is a synthetic compound, the benzimidazole core is found in natural products, most notably as a key structural component of cobamides (analogs of vitamin B12). Understanding the biosynthesis and metabolic processing of benzimidazole-containing molecules in various organisms provides a framework for predicting their behavior and persistence in biological systems.
The antibacterial mechanism of some benzimidazoles is linked to their structural similarity to purine, which allows them to interfere with the biosynthesis of nucleic acids and proteins in bacteria. rdd.edu.iq The primary mechanism of action for anthelmintic benzimidazoles involves binding to the protein β-tubulin, disrupting microtubule formation in the parasite. msdvetmanual.com
In non-human, non-clinical contexts, the metabolic fate of benzimidazole-based compounds has been studied extensively in veterinary species and other organisms. These studies show that the metabolic pathways are generally conserved across species and primarily involve biotransformations aimed at increasing water solubility to facilitate excretion. veteriankey.com
The principal metabolic reaction is the oxidation of the benzimidazole ring, typically hydroxylation at the 5-position, followed by Phase II conjugation with glucuronic acid or sulfate (B86663). veteriankey.comfao.org For example, the anthelmintic thiabendazole (B1682256) is rapidly metabolized in sheep, cattle, and goats to 5-hydroxythiabendazole, which is then excreted as its glucuronide or sulfate conjugate. fao.org A minor pathway can involve the cleavage of the side group to yield the parent benzimidazole ring. fao.org Pro-benzimidazoles, which are inactive prodrugs, are first metabolized in the host animal into their active benzimidazole forms. msdvetmanual.com Studies in plants have also shown uptake and biotransformation of benzimidazole anthelmintics, primarily through glycosylation, though some metabolites can revert to the parent compound. mdpi.com
| Parent Compound | Organism(s) | Primary Metabolic Pathway(s) | Major Metabolite(s) |
|---|---|---|---|
| Thiabendazole | Sheep, Cattle, Goats, Dogs | Hydroxylation of the benzimidazole ring; Conjugation. veteriankey.comfao.org | 5-Hydroxythiabendazole, Glucuronide and Sulfate conjugates. fao.org |
| Febantel (Pro-benzimidazole) | Sheep, Cattle | Hydrolysis; Oxidation. msdvetmanual.com | Fenbendazole, Oxfendazole (Fenbendazole sulfoxide). msdvetmanual.com |
| Albendazole (B1665689) | Ruminants | Sulfoxidation. msdvetmanual.com | Albendazole sulfoxide (B87167) (active metabolite). msdvetmanual.com |
| Fenbendazole | Ribwort Plantain (Plantago lanceolata) | Glycosylation, Sulfoxidation. mdpi.com | Fenbendazole-sulfoxide, various glycosides. mdpi.com |
Conclusion
Summary of Key Methodological Advances and Academic Insights
The development of Fmoc-Ala(2-Bim)-OH and similar unnatural amino acids (UAAs) has been driven by the need for sophisticated molecular tools to probe complex biological systems. frontiersin.org A key methodological advance lies in the ability to site-specifically incorporate fluorescent reporters directly into peptide and protein sequences using standard Fmoc-based SPPS protocols. advancedchemtech.commdpi.com This circumvents the need for post-synthesis modification, which can sometimes be non-specific and perturb the native structure and function of the biomolecule.
The benzimidazole (B57391) group in this compound is a crucial functional element. Benzimidazole and its derivatives are known to exhibit intrinsic fluorescence, with photophysical properties that can be sensitive to the local microenvironment. biotechniques.com This sensitivity is a significant academic insight, as it allows peptides and proteins containing a benzimidazolylalanine residue to act as intrinsic sensors. Changes in the fluorescence emission, such as intensity or wavelength shifts, can signal events like protein-protein interactions, conformational changes, or binding to nucleic acids. frontiersin.orgmdpi.com Researchers have successfully used other fluorescent amino acids to study protein dynamics and function with molecular precision, laying the groundwork for the application of probes like this compound. fsu.edu
Furthermore, the synthesis of amino acids containing benzimidazole functionality has evolved, with methods being developed to create these complex building blocks more efficiently. biotechniques.com The ability to generate such compounds provides researchers with a toolkit of versatile probes for a range of biochemical and medicinal chemistry applications. biotechniques.comiitg.ac.in The academic understanding gained from these molecules is substantial, offering deeper insights into cellular processes at a nanoscale resolution that was previously difficult to achieve. nih.gov
Future Prospects for this compound in Fundamental Chemical and Biochemical Research
The future for this compound in fundamental research is promising, with potential applications spanning multiple disciplines. As a fluorescent UAA, its primary role will likely be as a sophisticated biophysical probe.
In biochemical research , the site-specific incorporation of this compound into proteins will continue to be a powerful strategy for studying protein structure, folding, and interactions. biotechniques.comfsu.edu Its environment-sensitive fluorescence makes it an ideal candidate for use in Förster Resonance Energy Transfer (FRET) studies to measure intramolecular and intermolecular distances with high precision. This can provide detailed information on the dynamics of protein complexes and the mechanisms of enzyme action. The development of new fluorescent proteins based on the incorporation of synthetic amino acids is an active area of research, and this compound could contribute to the creation of novel biosensors. biotechniques.com
In chemical biology and drug discovery , peptides containing this residue could be used to screen for binding partners or to study the interactions between a peptide therapeutic and its target. The ability to directly visualize these interactions through fluorescence can accelerate the identification and optimization of lead compounds. frontiersin.org Furthermore, the benzimidazole moiety itself is a recognized pharmacophore found in many bioactive compounds, suggesting that peptides incorporating this compound could possess novel therapeutic properties of their own. iitg.ac.in
The development of advanced imaging techniques , such as super-resolution microscopy, will further enhance the utility of probes like this compound. nih.gov These techniques allow for the visualization of cellular processes with unprecedented detail, and the use of small, genetically encodable fluorescent amino acids is highly advantageous compared to larger fluorescent protein tags or organic dyes. frontiersin.org As the field of genetic code expansion matures, it may become possible to incorporate this compound and other UAAs into proteins within living cells, opening the door to real-time imaging of complex biological events in their native context. frontiersin.orgrsc.org
Q & A
Q. What are the recommended protocols for synthesizing Fmoc-Ala(2-Bim)-OH using solid-phase peptide synthesis (SPPS)?
this compound can be synthesized via Fmoc-SPPS by anchoring the first Fmoc-protected amino acid (e.g., Fmoc-Ala) to a resin, followed by iterative deprotection and coupling steps. Key steps include:
- Deprotection : Use 20% piperidine in NMP to remove the Fmoc group, ensuring complete amine liberation for subsequent coupling .
- Coupling : Activate this compound with coupling reagents like HBTU/HCTU and DIEA (4 eq.) in DMF for 45 minutes to 3 hours, depending on steric hindrance .
- Purification : Employ reverse-phase HPLC to isolate the product, optimizing gradients (e.g., 1–4% MeOH/DCM) for high purity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the 2-Bim group and Fmoc protection .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns .
- Chromatography : HPLC retention times and UV-Vis spectra to assess purity and detect byproducts .
Q. What are the primary applications of this compound in peptide research?
- Peptide Backbone Modification : The 2-Bim group introduces conformational constraints, enhancing peptide stability and bioactivity .
- Catalytic Studies : As a ligand in metal-coordination systems (e.g., Ag) to study self-assembly mechanisms .
- Biomaterial Development : Incorporation into hydrogels or nanostructures for drug delivery or tissue engineering .
Advanced Research Questions
Q. How does the 2-Bim substituent influence the stability of this compound under varying pH and temperature conditions?
- pH Stability : The 2-Bim group may reduce susceptibility to hydrolysis in acidic conditions (pH < 5) but increase reactivity in alkaline environments (pH > 9) due to deprotonation effects. Monitor stability via time-resolved HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals phase transitions; the cyclobutyl moiety in similar compounds (e.g., Fmoc-ala(β-cyclobutyl)-OH) enhances thermal resilience up to 150°C .
Q. What experimental strategies resolve contradictions in coupling efficiency data for this compound?
Conflicting coupling yields (e.g., 53–68% in similar Fmoc-amino acids) often arise from:
- Reagent Ratios : Optimize HCTU/DIEA stoichiometry (e.g., 2:4 eq.) to improve activation .
- Solvent Choice : Replace DMF with DMA or NMP for sterically hindered residues to enhance solubility .
- Reaction Time : Extend coupling durations (e.g., 3–6 hours) for bulky groups like 2-Bim .
Q. How can researchers design experiments to study the role of this compound in peptide self-assembly?
- Kinetic Analysis : Use fluorescence spectroscopy to track nucleation rates (e.g., Nile Red encapsulation in Ag-coordinated assemblies) .
- Structural Probes : Employ TEM and FTIR to monitor transitions from liquid droplets to fibrillar structures .
- Thermodynamic Profiling : Calculate free energy changes (ΔG) via DSC and ITC to identify phase transitions .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
